molecular formula C26H24N2O2S2 B12460764 N-benzyl-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(phenylsulfanyl)acetamide

N-benzyl-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(phenylsulfanyl)acetamide

Cat. No.: B12460764
M. Wt: 460.6 g/mol
InChI Key: OPSJCQRRIBJVMK-UHFFFAOYSA-N
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Description

N-benzyl-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(phenylsulfanyl)acetamide is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(phenylsulfanyl)acetamide typically involves multiple steps. One common approach is to start with the formation of the thiazole ring, followed by the introduction of the benzyl and methoxyphenyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(phenylsulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen atoms into the molecule, potentially altering its chemical properties.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure and reactivity.

    Substitution: This reaction involves replacing one functional group with another, which can modify the compound’s activity and stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might produce sulfoxides or sulfones, while reduction could yield simpler thiazole derivatives.

Scientific Research Applications

N-benzyl-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(phenylsulfanyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Researchers investigate its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: It is explored for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.

    Industry: The compound is used in the development of new materials and chemical processes, such as catalysts and stabilizers.

Mechanism of Action

The mechanism of action of N-benzyl-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(phenylsulfanyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring structure and exhibit similar biological activities.

    Triazoles: These compounds, such as fluconazole and voriconazole, also contain nitrogen and sulfur atoms in their ring structures and are used for their antimicrobial properties.

Uniqueness

N-benzyl-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(phenylsulfanyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl and phenylsulfanyl groups, in particular, contribute to its potential as a versatile compound in various applications.

Properties

Molecular Formula

C26H24N2O2S2

Molecular Weight

460.6 g/mol

IUPAC Name

N-benzyl-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-phenylsulfanylacetamide

InChI

InChI=1S/C26H24N2O2S2/c1-19-25(21-13-15-22(30-2)16-14-21)27-26(32-19)28(17-20-9-5-3-6-10-20)24(29)18-31-23-11-7-4-8-12-23/h3-16H,17-18H2,1-2H3

InChI Key

OPSJCQRRIBJVMK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)N(CC2=CC=CC=C2)C(=O)CSC3=CC=CC=C3)C4=CC=C(C=C4)OC

Origin of Product

United States

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